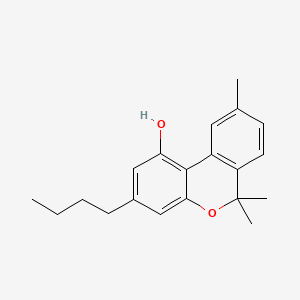

Cannabinol-C4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

See also: Cannabis sativa subsp. indica top (part of).

Biological Activity

Cannabinol-C4 (CBN-C4), also known as cannabidibutol, is a minor cannabinoid derived from the Cannabis sativa plant. Recent research has highlighted its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of CBN-C4, including its effects on various cancer types, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is structurally related to cannabidiol (CBD) but differs by the addition of a butyl side chain. This modification may influence its pharmacological properties and interactions with biological targets. Understanding these differences is crucial for elucidating its therapeutic potential.

Anticancer Properties

Numerous studies have investigated the anticancer effects of cannabinoids, including CBN-C4. The following table summarizes key findings related to the cytotoxic effects of CBN-C4 and other cannabinoids on various cancer cell lines.

| Cannabinoid | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| CBN-C4 | Breast Cancer | 20-30 | Induces apoptosis and inhibits cell proliferation |

| CBD | Colorectal Cancer | 31.89 | Inhibits DNA synthesis and promotes apoptosis |

| CBDV | Hepatocellular Carcinoma | 44 | Affects mitochondrial metabolism |

| THC | Glioblastoma | 10-15 | Induces cytotoxic autophagy |

Note: IC50 values indicate the concentration required to inhibit cell viability by 50%.

The biological activity of CBN-C4 is thought to involve several mechanisms:

- Apoptosis Induction : CBN-C4 has been shown to promote programmed cell death in cancer cells through pathways involving caspases and mitochondrial dysfunction.

- Inhibition of Cell Proliferation : Similar to CBD, CBN-C4 may inhibit cell cycle progression, particularly in hormone-sensitive cancers like breast cancer.

- Interaction with Cannabinoid Receptors : While CBN-C4 does not bind strongly to CB1 or CB2 receptors compared to THC or CBD, it may still exert effects through other receptors such as GPR55 and TRPV channels, influencing cellular signaling pathways.

Study 1: Antitumor Effects in Breast Cancer

A recent study evaluated the effects of CBN-C4 on breast cancer cell lines. The results indicated that treatment with CBN-C4 led to significant reductions in cell viability (IC50 ~20 µM) after 48 hours. The study suggested that CBN-C4 induces apoptosis via the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Study 2: Synergistic Effects with Other Cannabinoids

Another investigation explored the synergistic effects of CBN-C4 when combined with CBD and THC on glioblastoma cells. The combination therapy resulted in enhanced cytotoxicity compared to individual treatments, suggesting that these cannabinoids may work together to improve therapeutic outcomes.

Research Findings

Recent literature supports the potential use of cannabinoids, including CBN-C4, in treating various cancers:

- Antioxidant Activity : Cannabinoids exhibit antioxidant properties that can mitigate oxidative stress in cancer cells, potentially reducing tumor growth.

- Anti-inflammatory Effects : By modulating inflammatory pathways, cannabinoids may contribute to a less favorable environment for tumor development and progression.

- Clinical Implications : Preliminary clinical trials indicate that cannabinoid-based therapies could complement traditional treatments like chemotherapy and radiation by enhancing efficacy and reducing side effects.

Scientific Research Applications

Chemical Properties and Formation

CBN-C4 is formed from the continuous oxidation of tetrahydrocannabinolic acid (THCA) when exposed to ultraviolet light and oxygen. This process leads to the degradation of THC into various cannabinol compounds, including CBN-C4. While CBN-C4 is found in trace amounts in fresh cannabis, it is more prevalent in aged cannabis plants .

Anti-inflammatory Effects

CBN-C4 may exhibit anti-inflammatory properties similar to those of other cannabinoids. Preliminary studies indicate that cannabinoids can modulate immune responses and reduce inflammation. This application is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Neuroprotective Properties

Cannabinoids have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's. While direct studies on CBN-C4 are lacking, its analogs have shown promise in protecting neurons from damage and promoting brain health .

Case Study: Efficacy in Animal Models

A study involving cannabidiol-C4 (CBD-C4), a closely related compound, demonstrated significant therapeutic effects in animal models. The compound was shown to reduce seizure activity in mice, suggesting potential applications for epilepsy treatment . Although this study focused on CBD-C4, the findings may provide insights applicable to CBN-C4 due to their similar chemical structures.

Case Study: Cannabinoid Combinations

Research has explored the synergistic effects of combining CBN with other cannabinoids like CBD and THC. These combinations may enhance therapeutic effects while mitigating side effects associated with higher doses of THC alone . This approach could be particularly beneficial for patients seeking relief from chronic pain or anxiety.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of CBN-C4 are not yet fully understood; however, initial studies suggest it has favorable absorption characteristics across biological membranes. Toxicity assessments have shown that CBN-C4 does not exhibit mutagenic activity in standard assays, indicating a potentially safe profile for therapeutic use .

Summary Table of Potential Applications

Properties

CAS No. |

60007-99-0 |

|---|---|

Molecular Formula |

C20H24O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

3-butyl-6,6,9-trimethylbenzo[c]chromen-1-ol |

InChI |

InChI=1S/C20H24O2/c1-5-6-7-14-11-17(21)19-15-10-13(2)8-9-16(15)20(3,4)22-18(19)12-14/h8-12,21H,5-7H2,1-4H3 |

InChI Key |

GGVVJZIANMUEJO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.